molecular formula C4H2N2S3 B184537 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile CAS No. 5147-74-0

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile

Cat. No.: B184537
CAS No.: 5147-74-0
M. Wt: 174.3 g/mol
InChI Key: IXPKEXWZTKXQBC-UHFFFAOYSA-N
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Description

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is a chemical compound with the molecular formula C4H2N2S3 and a molecular weight of 174.27 g/mol It is known for its unique structure, which includes a dithiole ring, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of carbon disulfide with an amine and a nitrile compound. The reaction conditions often include the use of a base to facilitate the formation of the dithiole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .

Scientific Research Applications

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways. For example, it has been shown to activate the nuclear factor erythroid 2-related factor-2 (Nrf2) transcription factor, leading to increased levels of intracellular glutathione and protection against oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-thioxo-3H-1,2-dithiole-4-carbonitrile is unique due to its combination of an amino group, a dithiole ring, and a nitrile group.

Properties

IUPAC Name

3-amino-5-sulfanylidenedithiole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2S3/c5-1-2-3(6)8-9-4(2)7/h6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPKEXWZTKXQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SSC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360880
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5147-74-0
Record name 5-Amino-3-sulfanylidene-3H-1,2-dithiole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5147-74-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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